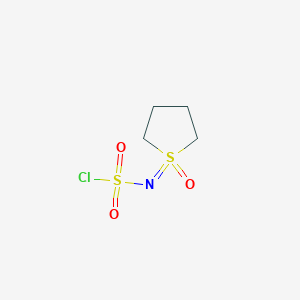![molecular formula C9H8N2O3 B6600173 ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate CAS No. 911465-02-6](/img/structure/B6600173.png)
ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate (EOPC) is an organic compound belonging to the class of oxazolopyridine carboxylates. It is a white crystalline solid with a molecular weight of 221.25 g/mol, and a melting point of 179-181°C. EOPC is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound has been extensively studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.
Mecanismo De Acción
The mechanism of action of ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate is not fully understood. However, it is believed that the compound acts as a catalyst in organic reactions, promoting the formation of new molecules. In addition, the compound has been shown to possess antioxidant activity, which may be due to the presence of a carboxyl group in its structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate have not been extensively studied. However, the compound has been shown to possess antioxidant activity, which may be beneficial in preventing oxidative damage to cells. In addition, the compound has been shown to have an inhibitory effect on the growth of certain types of bacteria, suggesting that it may have potential applications as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate in laboratory experiments is its low cost and availability. The compound is relatively easy to synthesize, and it is stable under a wide range of conditions. However, the compound is highly toxic, and it should be handled with care. In addition, the compound has a low solubility in water, which can limit its use in aqueous solutions.
Direcciones Futuras
Future research on ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate should focus on its potential applications in medicinal chemistry and drug discovery. In particular, further research should be conducted to investigate the compound’s mechanism of action and its potential uses as an antioxidant and antimicrobial agent. Additionally, further studies should be conducted to explore the compound’s potential applications in organic synthesis and its ability to catalyze organic reactions. Finally, further research should be conducted to investigate the compound’s safety profile and its potential toxicity.
Métodos De Síntesis
Ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate can be synthesized through the reaction of ethyl pyridine-2-carboxylate with 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base. The reaction is carried out in anhydrous dimethylformamide (DMF) at temperatures ranging from 110 to 120°C. The resulting product is a white solid, which can be purified by recrystallization from aqueous ethanol.
Aplicaciones Científicas De Investigación
Ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of 1,3,4-oxadiazole derivatives, which have potential applications in medicinal chemistry and drug discovery. The compound has also been used as a reagent in the synthesis of novel heterocyclic compounds, such as pyrazoles and thiazoles. In addition, ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate has been used as a reagent in the synthesis of peptide-based drugs and as a catalyst in organic reactions.
Propiedades
IUPAC Name |
ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-13-9(12)8-11-6-5-10-4-3-7(6)14-8/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGWFLVVDNPFKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(O1)C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl oxazolo[4,5-c]pyridine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(methoxymethoxy)phenyl]carbamoyl}amino)methoxyformamide](/img/structure/B6600090.png)




![tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate](/img/structure/B6600135.png)





![1-[3-({[(1H-indol-4-yl)methyl]amino}methyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B6600186.png)

